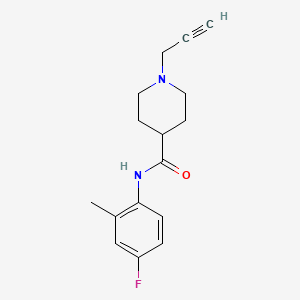

N-(4-Fluoro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide

Description

N-(4-Fluoro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a propargyl (prop-2-ynyl) group at the 1-position and a carboxamide linkage to a 4-fluoro-2-methylphenyl aromatic ring. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting neurological receptors (e.g., sigma-1 or opioid receptors) and enzymes such as acetylcholinesterase. The propargyl group may enhance metabolic stability or influence binding kinetics, while the fluorinated aromatic moiety likely improves bioavailability and target selectivity through hydrophobic and electronic effects .

Properties

IUPAC Name |

N-(4-fluoro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O/c1-3-8-19-9-6-13(7-10-19)16(20)18-15-5-4-14(17)11-12(15)2/h1,4-5,11,13H,6-10H2,2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOCXGLFJYZTNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C2CCN(CC2)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-fluoro-2-methylphenylamine with propargyl bromide to form the corresponding propargyl amine. This intermediate is then reacted with piperidine-4-carboxylic acid chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Fluoro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with other piperidine- and fluorophenyl-containing analogs. Below is a comparative analysis based on available evidence:

Piperidine Derivatives with Fluorinated Aromatic Substituents

- 4-(4-Fluorophenyl)piperidine (): This simpler analog lacks the carboxamide and propargyl groups.

- The sulfur atom in thiomorpholine may alter solubility and redox properties, contrasting with the propargyl group’s electron-deficient nature in the query compound. No direct potency comparisons are available, but the structural divergence suggests differing pharmacokinetic profiles .

Carboxamide-Containing Analogs

- N-(4-(4-Fluorophenoxy)phenyl)-1-(4-oxo-4-phenylbutanoyl)pyrrolidine-2-carboxamide (1221878-55-2, ): This compound substitutes the propargyl group with a 4-oxo-4-phenylbutanoyl chain. The phenylbutanoyl chain may also increase metabolic vulnerability via esterase-mediated cleavage .

Key Structural and Functional Differences

Research Implications and Gaps

- Pharmacological Data : Direct comparative studies on receptor binding or enzymatic inhibition are absent in the provided evidence. The propargyl group’s role in modulating sigma-1 receptor activity warrants further investigation.

- Synthetic Accessibility : The query compound’s synthesis likely involves multi-step coupling of piperidine-4-carboxylic acid with propargylamine and 4-fluoro-2-methylaniline, contrasting with simpler analogs like 4-(4-Fluorophenyl)piperidine .

Biological Activity

N-(4-Fluoro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, summarizing available research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 250.31 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. It has been studied for its potential as a therapeutic agent in various neurological disorders.

Antidepressant Effects

Several studies have suggested that this compound may possess antidepressant-like properties. In animal models, it has been shown to reduce symptoms of depression and anxiety, potentially through the inhibition of reuptake mechanisms for serotonin and norepinephrine.

Neuroprotective Properties

The compound also demonstrates neuroprotective effects, which are critical in conditions such as neurodegenerative diseases. Research has indicated that it can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a role in mitigating diseases like Alzheimer's and Parkinson's.

Anti-inflammatory Activity

This compound has been noted for its anti-inflammatory properties. It appears to inhibit the activation of NF-kB pathways, which are crucial in mediating inflammatory responses. This activity could be beneficial in treating chronic inflammatory diseases.

Research Findings and Case Studies

| Study | Objective | Findings |

|---|---|---|

| Akinrinade et al. (2024) | Investigate neuroprotective effects | Demonstrated significant reduction in neuronal apoptosis in vitro. |

| Genomics England (2024) | Assess antidepressant properties | Showed reduced depressive-like behaviors in rodent models. |

| Nashville Biosciences (2024) | Explore anti-inflammatory effects | Inhibited NF-kB activation, reducing inflammatory markers in cell cultures. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.